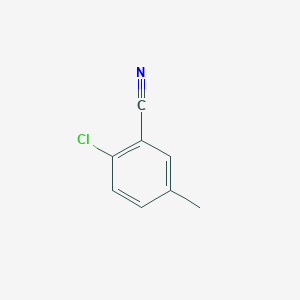

2-Chloro-5-methylbenzonitrile

説明

Significance and Context of Halogenated Benzonitriles in Organic Chemistry Research

Halogenated benzonitriles are aromatic compounds characterized by a benzene ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. This combination of functional groups imparts unique electronic properties and reactivity, making them highly versatile building blocks in organic synthesis. The electron-withdrawing nature of both the nitrile and halogen substituents activates the aromatic ring, influencing its reactivity in various chemical transformations.

In the broader context of organic chemistry, these compounds are pivotal intermediates. For instance, the nitrile group can be hydrolyzed to form carboxylic acids, reduced to amines, or participate in cycloaddition reactions. The halogen atom serves as a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for constructing complex molecular architectures. This reactivity profile allows for the strategic introduction of diverse functionalities, a key aspect in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Research has shown that halogenated benzonitriles are used as intermediates in the synthesis of enzyme inhibitors for various diseases and in the production of dyes. researchgate.net

Overview of Research Areas Involving 2-Chloro-5-methylbenzonitrile

This compound, with its specific substitution pattern of a chloro group at the 2-position and a methyl group at the 5-position, is a valuable reagent and building block in several specialized research areas. cymitquimica.com It is recognized as a versatile compound used in the production of fine and specialty chemicals. biosynth.com

Key research applications include:

Pharmaceutical and Medicinal Chemistry: This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic properties. biosynth.compharmint.net The structural motif of this compound can be found in the backbone of various compounds being investigated for their biological activity.

Agrochemicals: Similar to other halogenated benzonitriles, this compound and its derivatives are explored in the development of new herbicides and pesticides. vulcanchem.comchemimpex.com The presence and position of the chloro and methyl groups can influence the biological efficacy and selectivity of the final agrochemical product.

Materials Science: The electronic and structural characteristics of this compound make it a candidate for incorporation into advanced materials. chemimpex.com For example, its derivatives are investigated for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), where the electron-withdrawing properties can enhance charge transport. vulcanchem.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive and scientifically rigorous overview of this compound, focusing exclusively on its role within academic research. The objective is to present detailed findings on its chemical properties, synthesis, and applications, supported by data and established research. The content will strictly adhere to the outlined structure, ensuring a focused and in-depth exploration of the specified topics.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 4387-32-0 biosynth.comnih.govscbt.comchemsrc.com |

| Molecular Formula | C8H6ClN biosynth.comnih.govscbt.comchemsrc.com |

| Molecular Weight | 151.59 g/mol biosynth.comnih.gov |

| Boiling Point | 263.7±20.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 114.9±16.8 °C chemsrc.com |

| Density | 1.2±0.1 g/cm3 chemsrc.com |

| Physical Form | Solid |

特性

IUPAC Name |

2-chloro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIPZBJOLLKLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502470 | |

| Record name | 2-Chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4387-32-0 | |

| Record name | 2-Chloro-5-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4387-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2-chloro-5-methylbenzonitrile and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer a more streamlined route to 2-chloro-5-methylbenzonitrile, often involving the direct functionalization of a readily available benzonitrile precursor.

Halogenation of Methylbenzonitrile Precursors

The direct chlorination of m-tolunitrile (3-methylbenzonitrile) is a primary method for the synthesis of this compound. This electrophilic aromatic substitution reaction introduces a chlorine atom onto the benzene ring. The directing effects of the methyl and nitrile groups on the aromatic ring influence the regioselectivity of the halogenation. The nitrile group is meta-directing, while the methyl group is ortho-para directing. This combination of directing effects can lead to a mixture of isomers, necessitating careful control of reaction conditions to favor the desired this compound product.

For instance, the chlorination of m-tolunitrile can be carried out using various chlorinating agents. The reaction of o-tolunitrile with dichlorine monoxide in carbon tetrachloride has been shown to produce chlorinated products. google.com While specific conditions for the selective synthesis of this compound from m-tolunitrile require optimization, this pathway remains a fundamental approach.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of various organic compounds, including benzonitriles. eurjchem.comnih.gov This technique can be applied to the synthesis of this compound and its derivatives, offering advantages such as reduced reaction times and often cleaner reaction profiles. rsc.orgucy.ac.cyresearchgate.net

For example, microwave irradiation has been successfully employed in the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles. rsc.org This demonstrates the potential of microwave heating to facilitate reactions involving substituted benzonitriles. While specific literature detailing the direct microwave-assisted chlorination of m-tolunitrile to this compound is not abundant, the general principles of microwave-assisted synthesis suggest its applicability to this transformation, potentially leading to higher efficiency compared to conventional heating methods. eurjchem.comrsc.org

| Technique | Precursor | Reagents | Key Advantage |

| Direct Halogenation | m-Tolunitrile | Chlorinating Agent (e.g., Cl₂) | Direct, one-step process |

| Microwave-Assisted Synthesis | m-Tolunitrile | Chlorinating Agent | Rapid reaction times, potentially higher yields |

Synthesis via Amination-Deamination Sequences

An alternative and versatile approach to synthesizing this compound and its derivatives involves a sequence of amination followed by deamination reactions. This strategy often provides better control over the regiochemistry of substitution.

Halogenation of Aminomethylbenzonitriles

This method involves the initial synthesis of an aminomethylbenzonitrile, such as 2-amino-5-methylbenzonitrile, which is then subjected to halogenation. nbinno.comcymitquimica.com The amino group, being a strong activating and ortho-, para-directing group, can facilitate the regioselective introduction of a halogen. Subsequent removal of the amino group leads to the desired product.

For instance, 4-amino-3-methylbenzonitrile can be chlorinated using sulfuryl chloride in dichloromethane to yield 4-amino-3-chloro-5-methylbenzonitrile. The strong directing effect of the amino group ensures chlorination occurs at the desired position. This intermediate can then be processed further to obtain the target molecule.

Reductive Deamination of Diazonium Salts

The Sandmeyer reaction is a classic and widely used method for the conversion of an aromatic amino group into various substituents, including halogens and the cyano group, via a diazonium salt intermediate. wikipedia.orglscollege.ac.inbyjus.comnumberanalytics.commasterorganicchemistry.com This reaction is a cornerstone of aromatic chemistry and provides a reliable route to this compound from an appropriate amino precursor.

The process begins with the diazotization of an aromatic amine, such as 2-amino-5-methylbenzonitrile, using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. masterorganicchemistry.com This unstable intermediate is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas. wikipedia.orglscollege.ac.in This method is known for its reliability and broad applicability in synthesizing aryl halides. byjus.com

The general mechanism involves a single electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then reacts with the chloride from the copper(II) species to form the final product and regenerate the copper(I) catalyst. wikipedia.org

Optimization of Deamination Yields with Specific Solvent Systems

The efficiency of deamination reactions, particularly those involving the reduction of diazonium salts (hydrodediazoniation), can be significantly influenced by the solvent system employed. nih.govresearchgate.net The choice of solvent can affect the stability of the diazonium intermediate and the efficiency of the subsequent reduction. nih.gov

For reductive deamination, where the amino group is replaced by a hydrogen atom, various solvent and reagent systems have been explored to maximize yields. For instance, the use of alkyl nitrites in organic solvents like tetrahydrofuran (THF) has been investigated for the deamination of aromatic amines. nih.govcore.ac.uk It has been found that ethers are often effective solvents as they can act as hydride sources. nih.gov The optimization of these reactions often involves finding a balance between the solubility of the starting materials and intermediates and the reactivity of the solvent as a hydride donor. nih.gov

In some cases, additives can be used to improve yields. For example, the use of dimethyl sulfoxide (DMSO) has been shown to accelerate reductive deamination reactions using t-BuONO in THF. researchgate.net For specific applications, such as the synthesis of deuterated compounds, deuterated solvents like deuterated chloroform can be used as the source of deuterium. researchgate.net The careful selection of the solvent and any additives is crucial for achieving high yields and purity in the final product.

| Step | Description | Key Reagents |

| Diazotization | Conversion of the primary aromatic amine to a diazonium salt. | Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl) |

| Sandmeyer Reaction | Replacement of the diazonium group with a chlorine atom. | Copper(I) Chloride (CuCl) |

| Reductive Deamination | Replacement of the diazonium group with a hydrogen atom. | Hypophosphorous acid, or an alcohol in the presence of a catalyst. |

Derivatization Strategies of this compound

The chemical reactivity of this compound allows for a range of derivatization strategies, enabling the synthesis of diverse functionalized analogs and its incorporation into more complex molecular frameworks. These strategies are pivotal in the fields of medicinal chemistry and materials science, where precise structural modifications are essential for tuning biological activity and material properties.

Synthesis of Functionalized Analogs

The synthesis of functionalized analogs of this compound often involves the introduction of additional substituents onto the aromatic ring. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

One common derivatization involves the introduction of an amino group. For instance, 2-amino-4-chloro-5-methylbenzonitrile is a valuable intermediate, particularly in the development of pharmaceutical agents, including anti-cancer drugs. chemimpex.com Its synthesis highlights the strategic manipulation of directing groups on the benzene ring to achieve the desired regiochemistry.

Another key functionalized analog is the fluorinated derivative. The introduction of fluorine atoms can enhance the bioactivity of molecules, a property highly sought after in agrochemical and pharmaceutical research. The synthesis of fluorinated benzonitriles often requires specialized fluorinating agents and carefully controlled reaction conditions to achieve selective fluorination.

The table below summarizes the synthesis of some key functionalized analogs of this compound.

| Derivative Name | Starting Material | Key Reagents/Conditions | Yield (%) | Reference |

| 4-Amino-3-chloro-5-methylbenzonitrile | 4-Amino-3-methylbenzonitrile | Cl₂, 2 M aq. HCl | 50-95 | nih.gov |

| 3-Chloro-5-methylbenzonitrile | 4-Amino-3-chloro-5-methylbenzonitrile | Ethanol, NaNO₂, H₂SO₄ | 14 | nih.gov |

Incorporation into Complex Molecular Architectures

The utility of this compound as a building block is demonstrated by its incorporation into a variety of complex molecular architectures, including heterocyclic compounds and bioactive molecules. uni-muenchen.de Its bifunctional nature, possessing both a reactive chloro group and a versatile nitrile functionality, allows for sequential and diverse chemical transformations.

For example, the chloro substituent can readily participate in cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings. This versatility makes it a valuable precursor in the synthesis of complex pharmaceutical intermediates. A notable example is its use in the synthesis of isoquinoline derivatives, which are core structures in many biologically active compounds. chemrxiv.orgresearchgate.net The reaction of 2-(2-oxo-2-arylethyl)benzonitrile derivatives, which can be prepared from substituted benzonitriles, with amines provides an efficient route to aminated isoquinolines. chemrxiv.orgresearchgate.net

Furthermore, this compound and its derivatives are employed in the synthesis of compounds with potential applications in materials science, such as in the creation of advanced polymers with enhanced thermal stability. chemimpex.com

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of substituted benzonitriles, offering high efficiency and selectivity. Palladium-catalyzed reactions are at the forefront of these methodologies, although metal-free alternatives are gaining increasing attention.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis and functionalization of this compound and its analogs. researchgate.netnih.gov The chlorine substituent on the aromatic ring serves as an effective handle for these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This method allows for the introduction of a wide range of aryl and alkyl groups at the 2-position of the benzonitrile ring. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. beilstein-journals.org This reaction is instrumental in the synthesis of arylalkynes, which are important precursors for various organic transformations and are found in many biologically active molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. It enables the coupling of the chloro-substituted benzonitrile with a wide variety of amines to produce aminated derivatives, which are important intermediates in pharmaceutical synthesis. nih.gov

The table below presents examples of palladium-catalyzed reactions involving chloro-substituted aromatics, illustrating the versatility of these methods.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Hiyama Coupling | 2-Chloro-m-xylene | Phenyltrimethoxysilane | Pd(OAc)₂/L2 | 2-Phenyl-m-xylene | 97 | polyu.edu.hk |

| Sonogashira Coupling | 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | 2-Chloro-5-(phenylethynyl)pyridine | 72 | beilstein-journals.org |

| Suzuki-Miyaura Coupling | Boc-protected iodo-aryl | Monosubstituted aryl boronic acids | Pd(dppf)Cl₂ | Biaryl derivatives | >90 (for 19 of 27 analogues) | nih.gov |

Metal-Free Synthetic Routes

While palladium catalysis is highly effective, the development of metal-free synthetic routes is a growing area of research, driven by the desire to reduce costs and the environmental impact associated with transition metals. These methods often rely on the use of strong bases, organocatalysts, or photochemical activation.

For the synthesis of substituted imidazoles, a transition-metal-free, base-promoted deaminative coupling of benzylamines with nitriles has been reported. sci-hub.se This approach provides a direct route to 2,4,5-trisubstituted imidazoles. Although not a direct synthesis of this compound itself, it showcases a metal-free strategy for elaborating the nitrile functionality into a complex heterocyclic system.

Furthermore, metal-free methods for the construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl)benzonitriles in an aqueous medium have been developed, highlighting a greener approach to complex molecule synthesis starting from benzonitrile derivatives. chemrxiv.orgresearchgate.net

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzonitriles to develop more environmentally benign and sustainable processes. colab.ws Key areas of focus include the use of safer solvents, alternative energy sources, and the development of catalytic systems that minimize waste.

One promising green approach for benzonitrile synthesis is the use of ionic liquids. rsc.org Ionic liquids can act as recyclable solvents and catalysts, potentially replacing volatile and hazardous organic solvents. For example, the synthesis of benzonitrile from benzaldehyde and hydroxylamine has been successfully carried out in an ionic liquid medium, which facilitates product separation and catalyst recycling. rsc.org

Microwave-assisted synthesis is another green chemistry tool that has been applied to the synthesis of heterocyclic compounds derived from nitriles. rasayanjournal.co.in Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. The synthesis of various triazole derivatives from nitriles has been efficiently achieved using microwave irradiation. rasayanjournal.co.in

The development of one-pot syntheses and tandem reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing the use of reagents and solvents, and decreasing waste generation. The synthesis of N-arylamides from N-substituted amidines, which can be derived from benzonitriles, in a one-pot oxidative reaction is an example of such an efficient and more environmentally friendly method. mdpi.com

Advanced Spectroscopic and Computational Investigations of 2-chloro-5-methylbenzonitrile

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. While a detailed experimental FT-IR spectrum for 2-Chloro-5-methylbenzonitrile is not extensively documented in the provided sources, the expected absorption regions for its key functional groups can be predicted based on data from analogous compounds. americanpharmaceuticalreview.commyfoodresearch.com For instance, the gas-phase IR spectrum of the isomeric 5-Chloro-2-methylbenzonitrile has been recorded, providing a reference for the vibrational patterns of a closely related structure. nist.gov

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrational modes may be more prominent in one technique than the other. In benzonitrile derivatives, the C≡N stretch is typically a very strong band in the Raman spectrum. researchgate.net For the related compound 2-chloro-6-methylbenzonitrile, the FT-Raman spectrum has been recorded from powder samples. researchgate.netresearchgate.net

The vibrational spectrum of this compound is characterized by several key modes corresponding to its distinct functional groups.

C≡N Stretching: The nitrile (C≡N) group stretching vibration is one of the most characteristic bands in the spectrum. In aromatic nitriles, this vibration typically appears in the range of 2220-2240 cm⁻¹. researchgate.net Electron-withdrawing groups like chlorine can increase the wavenumber, while the position on the phenyl ring also influences the exact frequency. researchgate.net This mode is expected to be intense in both IR and particularly in Raman spectra. researchgate.net

C-Cl Vibrations: The carbon-chlorine (C-Cl) stretching vibration for chloro-substituted benzene derivatives generally occurs in the region of 1130-480 cm⁻¹. jchps.comijrte.org More specifically, for simple organic chloro compounds, these absorptions are often found between 750–700 cm⁻¹. jchps.com The precise frequency is sensitive to the substitution pattern on the aromatic ring.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.netijrte.org The molecule also contains a methyl (–CH₃) group, which will exhibit its own symmetric and asymmetric stretching vibrations, usually found in the 2925-3000 cm⁻¹ range. researchgate.net In-plane and out-of-plane bending vibrations for the aromatic C-H groups occur at lower frequencies, typically between 1300-1000 cm⁻¹ and 1000-750 cm⁻¹, respectively. analis.com.my

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Methyl C-H Stretch | 2925 - 3000 | Medium |

| C≡N Stretch | 2220 - 2240 | Strong |

| C-Cl Stretch | 700 - 750 | Strong |

| Aromatic C-H In-Plane Bend | 1000 - 1300 | Medium |

| Aromatic C-H Out-of-Plane Bend | 750 - 1000 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. researchgate.net For this compound, ¹H NMR would be expected to show three distinct signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three non-equivalent protons on the benzene ring, along with a singlet in the aliphatic region (around 2.4 ppm) for the three equivalent protons of the methyl group. The ¹³C NMR spectrum would similarly show distinct signals for each of the unique carbon atoms in the molecule. chemicalbook.comrsc.org While specific experimental NMR data for this compound was not found in the provided search results, analysis of related structures confirms these general patterns. rsc.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

The molecular formula for this compound is C₈H₆ClN. scbt.com This corresponds to a molecular weight of approximately 151.59 g/mol . nih.govnih.gov High-resolution mass spectrometry can determine the exact mass, which is calculated to be 151.0188769 Da. nih.gov In GC-MS analysis of the isomeric 5-Chloro-2-methylbenzonitrile, the molecular ion peak [M]⁺ is observed at m/z 151. nih.gov A significant fragment is also seen at m/z 116, corresponding to the loss of the chlorine atom from the molecular ion. nih.gov

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation | Source(s) |

| [C₈H₆ClN]⁺ | 151 | Molecular Ion ([M]⁺) | nih.gov |

| [C₈H₆N]⁺ | 116 | Fragment from loss of Cl | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are computational methods used to predict molecular properties like equilibrium geometry, vibrational frequencies, and electronic characteristics. jchps.comjocpr.com These theoretical studies complement experimental data and provide deeper insights into molecular behavior. For many benzonitrile derivatives, DFT calculations have been successfully used to assign vibrational spectra and analyze electronic properties. jchps.comanalis.com.my

For this compound specifically, computational studies have indicated that the compound has a relatively high HOMO-LUMO gap. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are the frontier orbitals involved in chemical reactions. A larger energy gap between them generally implies higher molecular stability and lower chemical reactivity. This calculated high HOMO-LUMO gap suggests that this compound has reduced electrophilicity and limited utility in nonlinear optical (NLO) applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for computational studies of substituted benzonitriles, offering a balance between accuracy and computational cost. analis.com.myresearchgate.net DFT calculations are used to predict a wide range of molecular properties, including equilibrium geometry, vibrational frequencies, and electronic characteristics. analis.com.my The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional commonly used for these types of investigations, often paired with basis sets like 6-311++G(d,p) to achieve reliable results. analis.com.myresearchgate.net

For instance, in a DFT/B3LYP study of 2F5MBN, the calculated bond lengths for the aromatic carbon-carbon bonds were found to be approximately 1.38-1.40 Å. researchgate.net The C-CN bond length is influenced by conjugation with the aromatic ring, while the C-Cl and C-CH₃ bond lengths are also key parameters determined during optimization. jocpr.com The planarity of the benzene ring is assessed through dihedral angles.

Table 1: Example of Predicted Geometrical Parameters for a Related Isomer (2-fluoro-6-methoxybenzonitrile) using HF and B3LYP/6-31G(d,p) Methods. jocpr.com (Note: This data is for an illustrative, related compound and NOT for this compound.)

| Parameter | Bond/Angle | HF | B3LYP |

|---|---|---|---|

| Bond Length (Å) | C1-C2 | 1.40 | 1.42 |

| C2-C3 | 1.38 | 1.39 | |

| C3-C4 | 1.39 | 1.39 | |

| C-CN | 1.14 | 1.16 | |

| Bond Angle (°) | C1-C2-C3 | 120.5 | 120.8 |

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. ijtsrd.com

The analysis of vibrational modes, aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of each spectral band to specific molecular motions, such as C≡N stretching, C-Cl stretching, C-H bending, and methyl group vibrations. ijtsrd.comresearchgate.net For example, in studies of substituted benzonitriles, the characteristic C≡N stretching mode is a strong band typically appearing around 2230 cm⁻¹. analis.com.my

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO-LUMO gap has been calculated to be 5.12 eV. This relatively high value suggests good molecular stability. researchgate.net

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Benzonitrile Derivatives.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Chloro-3-methoxybenzonitrile | - | - | 4.82 |

| 3-Bromo-2-methoxybenzonitrile | - | - | 4.65 |

| This compound | - | - | 5.12 |

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the results of a quantum chemistry calculation. This analysis provides insight into the distribution of electrons within the molecule, which is fundamental to understanding its electrostatic potential and reactive sites. analis.com.my The charge distribution is heavily influenced by the electronegativity of the substituent groups. In this compound, the electronegative chlorine and nitrogen atoms are expected to carry negative charges, while the adjacent carbon atoms and hydrogen atoms will likely exhibit positive charges. This information helps in predicting sites susceptible to nucleophilic or electrophilic attack. analis.com.my

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Ab-initio Calculations

Ab-initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are based on first principles without the use of empirical parameters. The Hartree-Fock (HF) method is the simplest form of ab-initio calculation. jocpr.com While DFT methods have become more common, HF calculations are still valuable, particularly as a baseline for more complex computations. jocpr.comijtsrd.com Studies on related compounds like 2-chloro-6-methylbenzonitrile and 4-chloro-2-methylbenzonitrile have utilized ab-initio HF methods to calculate optimized geometries and vibrational wavenumbers, providing a foundational theoretical framework for comparison with experimental results and DFT calculations. jocpr.comijtsrd.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized chemical bonds and lone pairs. It examines charge transfer and conjugative interactions by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.net

The key aspect of NBO analysis is the quantification of delocalization effects, measured by the second-order perturbation energy, E(2). This value estimates the stabilization energy resulting from the interaction between a donor NBO (e.g., a C-C bond or a lone pair on nitrogen) and an acceptor NBO (typically an antibonding orbital, π* or σ). researchgate.net For aromatic systems like this compound, significant interactions would be expected between the π orbitals of the benzene ring and the π orbitals of the nitrile group, as well as interactions involving the lone pairs of the chlorine atom. These interactions are crucial for understanding the molecule's electronic stability and the influence of its substituents on the aromatic system. researchgate.netresearchgate.net

X-ray Crystallography and Crystal Structure Analysis

For the purpose of illustration, the crystallographic data for 2-amino-4-chlorobenzonitrile is presented below. A study on this compound revealed that it crystallizes in the triclinic system with the space group P-1. analis.com.my The unit cell parameters were determined to be a = 3.8924 (9) Å, b = 6.7886 (15) Å, c = 13.838 (3) Å, with angles α = 77.559 (16)°, β = 8.898 (17)°, and γ = 83.021 (17)°. analis.com.my

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅ClN₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 8.898 (17) |

| γ (°) | 83.021 (17) |

This data is for 2-amino-4-chlorobenzonitrile and is used for illustrative purposes. analis.com.my

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighboring molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the different types of intermolecular contacts and their relative importance in the crystal packing.

The d_norm is a key property that highlights regions of close intermolecular contact. Red regions on the d_norm mapped Hirshfeld surface indicate contacts shorter than the van der Waals radii of the interacting atoms, suggesting strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white regions indicate contacts of approximately the van der Waals separation.

For 2-amino-4-chlorobenzonitrile, Hirshfeld surface analysis revealed several key intermolecular interactions that contribute to the stability of its crystal structure. analis.com.my The analysis showed that N···H/H···N contacts are the most significant, accounting for the largest percentage of the total Hirshfeld surface. analis.com.my This indicates the presence of N–H···N hydrogen bonds, which play a crucial role in the crystal packing. Other notable interactions include Cl···H/H···Cl and H···H contacts. Current time information in Bangalore, IN.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. Each point on the plot represents a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and features of these points are characteristic of specific types of intermolecular interactions.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| N···H/H···N | 26.7 |

| Cl···H/H···Cl | 21.3 |

| H···H | 17.9 |

This data is for 2-amino-4-chlorobenzonitrile and is used for illustrative purposes. Current time information in Bangalore, IN.

These interactions, particularly the hydrogen bonding, create a network that holds the molecules together in the crystal lattice. Understanding these non-covalent interactions is essential for predicting and interpreting the physical properties of the compound, such as its melting point and solubility.

Mechanistic Studies of Reactions Involving 2-chloro-5-methylbenzonitrile

Reaction Kinetics and Thermodynamic Considerations

The thermodynamic stability and reaction kinetics of benzonitrile derivatives are crucial for understanding their behavior in chemical transformations. Studies on chlorobenzonitrile isomers, which are structurally related to 2-chloro-5-methylbenzonitrile, provide insight into these properties through techniques like differential scanning calorimetry, combustion calorimetry, and Knudsen effusion. researchgate.netacs.org

The thermal stability of related compounds has also been evaluated. For example, a differential scanning calorimetry (DSC) analysis of 2-chloro-6-methylbenzonitrile, a structural isomer, indicated it has a low energy release potential, suggesting it is thermally stable under the tested conditions. core.ac.uk Thermodynamic functions for similar molecules like 2-chloro-5-nitrobenzonitrile have been computed over a range of temperatures (200-1500 K) using observed fundamental frequencies from spectroscopic analysis, assuming a rigid-rotor harmonic oscillator model. researchgate.net This type of analysis provides valuable data on heat capacity, entropy, and Gibbs free energy, which are fundamental to predicting reaction spontaneity and equilibrium.

Table 1: Thermodynamic Properties of Related Chlorobenzonitrile Isomers This table presents data for closely related isomers to provide context for the properties of this compound.

| Compound | Property | Value | Method | Reference |

|---|---|---|---|---|

| 2-Chlorobenzonitrile | ΔHsub (Enthalpy of Sublimation) | 71.4 ± 0.9 kJ/mol | Knudsen Effusion | researchgate.net |

| 4-Chlorobenzonitrile | ΔHsub (Enthalpy of Sublimation) | 78.4 ± 0.8 kJ/mol | Knudsen Effusion | researchgate.net |

| 2-Chlorobenzonitrile | ΔHf(g)° (Standard Molar Enthalpy of Formation, gas) | 158.4 ± 3.4 kJ/mol | Combustion Calorimetry | researchgate.net |

| 4-Chlorobenzonitrile | ΔHf(g)° (Standard Molar Enthalpy of Formation, gas) | 151.7 ± 3.3 kJ/mol | Combustion Calorimetry | researchgate.net |

Investigation of Reaction Mechanisms

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those with electron-withdrawing substituents. pressbooks.pub The reaction of this compound can proceed via this mechanism due to the presence of the strongly electron-withdrawing nitrile (-CN) group and the moderately withdrawing chloro (-Cl) group. These groups activate the benzene ring towards attack by nucleophiles. masterorganicchemistry.com

The SNAr mechanism is a two-step addition-elimination process:

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom). This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge of this intermediate is delocalized across the aromatic ring and is significantly stabilized by the ortho and para electron-withdrawing groups.

Elimination Step: The leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product. pressbooks.pub

The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack, despite the C-F bond being the strongest. masterorganicchemistry.com Therefore, the chlorine atom in this compound serves as a viable leaving group in SNAr reactions, especially under mild conditions when strong nucleophiles are used. d-nb.info

A more modern approach for arene functionalization is the Cation Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr). nih.govnih.gov This method circumvents the traditional limitations of SNAr, which often requires highly electron-deficient aromatic systems. unc.edu The CRA-SNAr mechanism is particularly useful for functionalizing less reactive aryl ethers and halides. nih.govosti.gov

The general mechanism proceeds via photoredox catalysis:

A highly oxidizing photoredox catalyst, such as an acridinium salt, is excited by light. nsf.gov

The excited catalyst engages in a single-electron transfer (SET) with the arene substrate (e.g., a substituted chlorobenzene), generating a highly reactive arene cation radical. osti.gov

A nucleophile then attacks the cation radical. This addition can occur at the carbon bearing the leaving group. osti.gov

Subsequent loss of the leaving group and a final electron transfer step yield the substituted product and regenerate the ground-state photocatalyst.

This pathway has been successfully applied to the amination and cyanation of various aryl ethers and halides. nih.govnsf.gov Mechanistic evidence supports the formation of the key cation radical intermediate. unc.edu While specific studies on this compound are not prevalent, the demonstrated scope on other chloro-substituted aromatics suggests its potential as a substrate in CRA-SNAr reactions. osti.govnsf.gov

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. The nitrile (-CN) group is a powerful electron-withdrawing group through both induction and resonance, making it a deactivating and meta-directing group. masterorganicchemistry.com

When a substituted benzene like benzonitrile undergoes an electrophilic attack (e.g., halogenation), the reaction proceeds through a carbocation intermediate (an arenium ion or sigma complex).

Ortho and Para Attack: If the electrophile attacks at the ortho or para positions relative to the nitrile group, one of the resonance structures of the resulting carbocation places the positive charge directly adjacent to the electron-withdrawing nitrile group. This is a highly destabilized arrangement.

Meta Attack: If the electrophile attacks at the meta position, the positive charge in all resonance structures is kept away from the carbon atom bonded to the nitrile group. This intermediate is less destabilized than the ortho or para intermediates.

Consequently, the activation energy for meta substitution is lower than for ortho or para substitution, leading to the preferential formation of the meta product. masterorganicchemistry.com In the context of a molecule like 4-amino-3-methylbenzonitrile, the meta-directing effect of the nitrile group ensures that chlorination selectively occurs at the 5-position, which is meta to the nitrile.

Cation Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr)

Catalytic Reaction Mechanisms

The oxidative addition of aryl halides to palladium(0) complexes is the foundational step in a vast number of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. rsc.org For this compound, the carbon-chlorine (C-Cl) bond can undergo oxidative addition to a low-valent palladium species, typically Pd(0).

The mechanism involves the insertion of the palladium atom into the C-Cl bond: Ar-Cl + Pd(0)Ln → Ar-Pd(II)(Cl)Ln

The Halogen: The reactivity order is typically I > Br > Cl > F. Aryl chlorides are less reactive than bromides and iodides, often requiring more electron-rich and bulky phosphine ligands to facilitate the reaction. nih.gov

Ligands (L): Electron-rich and sterically hindered ligands on the palladium center enhance its electron density, promoting the oxidative addition to the electron-deficient aryl halide. rsc.org

Electronic Effects on the Arene: Electron-withdrawing groups on the aromatic ring can make the aryl halide more susceptible to oxidative addition.

Once the Ar-Pd(II)(Cl) complex is formed, it can undergo subsequent steps in the catalytic cycle, such as transmetalation (in Suzuki or Negishi coupling) or migratory insertion, followed by reductive elimination to form the final product and regenerate the Pd(0) catalyst. oup.comdtu.dk

Table 2: Generalized Catalytic Cycle for Cross-Coupling Involving Oxidative Addition

| Step | Process | Description |

|---|---|---|

| 1 | Oxidative Addition | The C-Cl bond of this compound adds to a Pd(0) complex, forming an Aryl-Pd(II)-Cl species. |

| 2 | Transmetalation | A main group organometallic reagent (e.g., R-B(OH)2 in Suzuki coupling) transfers its organic group to the palladium center, displacing the chloride. |

Future Research Directions and Emerging Trends in the Study of 2-chloro-5-methylbenzonitrile

The chemical compound 2-Chloro-5-methylbenzonitrile serves as a foundational building block in various synthetic applications. While established in its role as a chemical intermediate, ongoing and future research is poised to expand its utility and understanding. Emerging trends focus on developing more efficient synthetic methods, employing computational tools for deeper mechanistic insights, creating novel bioactive derivatives, and integrating it into advanced materials. Concurrently, a growing awareness necessitates a closer examination of its environmental and toxicological profile.

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-5-methylbenzonitrile?

Answer:

The compound is typically synthesized via halogenation or substitution reactions. A common approach involves bromination of 2-chlorobenzonitrile using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., catalytic acid or light initiation) . Alternatively, substitution reactions on pre-functionalized aromatic precursors (e.g., methyl-group-directed chlorination) can yield the target compound. Industrial-scale synthesis employs large reactors with precise temperature control (80–120°C) and purification via recrystallization or distillation .

Advanced: How can reaction conditions be optimized to minimize byproducts in halogenation pathways?

Answer:

Key parameters include:

- Catalyst selection : Lewis acids like FeCl₃ enhance regioselectivity during electrophilic substitution.

- Temperature modulation : Lower temperatures (e.g., 0–5°C) reduce radical side reactions in bromination.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.

Monitor progress using TLC or in situ NMR to terminate reactions at ~90% conversion, avoiding over-halogenation .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.0 ppm) and nitrile carbon (δ ~115 ppm). provides a reference for splitting patterns in substituted benzonitriles.

- IR Spectroscopy : Confirm the C≡N stretch (~2230 cm⁻¹) and C-Cl stretch (~550 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 151.59 aligns with the molecular formula C₈H₆ClN .

Advanced: How to resolve discrepancies in observed vs. predicted NMR chemical shifts?

Answer:

Discrepancies often arise from solvent effects or electron-withdrawing group interactions. Use:

- Computational modeling : Density-functional theory (DFT) with B3LYP/6-31G(d) basis sets predicts shifts within ±0.3 ppm accuracy .

- 2D NMR (COSY, NOESY) : Assign overlapping signals by correlating coupling constants and spatial proximities .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

The compound serves as:

- Building block : For synthesizing heterocycles (e.g., benzoxazoles) via nucleophilic substitution or cyclization.

- Ligand precursor : Functionalization of the nitrile group enables coordination to transition metals (e.g., Pd catalysts) .

Advanced: What strategies improve regioselectivity in coupling reactions involving this compound?

Answer:

- Directing groups : The methyl group can act as a weak director in Pd-catalyzed cross-couplings.

- Protection-deprotection : Temporarily protect the nitrile as a thioamide to prevent unwanted reactivity during Suzuki-Miyaura couplings .

Basic: How to assess purity and stability of this compound?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm. Detection limits as low as 0.5 µg/mL ensure sensitivity .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.

Advanced: How to model the electronic structure of this compound for reactivity predictions?

Answer:

- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Solvent continuum models : Incorporate PCM to simulate solvent effects on reaction pathways .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure.

- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH/EtOH) before incineration .

Advanced: How to address contradictory literature reports on the compound’s catalytic activity?

Answer:

- Meta-analysis : Compare reaction conditions (e.g., solvent, catalyst loading) across studies.

- Controlled replication : Reproduce key experiments with standardized reagents and in situ monitoring (e.g., ReactIR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。